9-methyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-9H-purin-6-amine
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Overview
Description
9-methyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-9H-purin-6-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a purine base, a piperidine ring, and a thiolane moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-9H-purin-6-amine typically involves multiple steps, starting with the preparation of the piperidine and thiolane intermediates. The piperidine ring can be synthesized through hydrogenation or cyclization reactions, while the thiolane moiety is often introduced via cycloaddition or annulation reactions . The final step involves coupling the piperidine and thiolane intermediates with the purine base under specific reaction conditions, such as the use of a base like sodium hydride and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
9-methyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The thiolane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The piperidine ring can be reduced to form different substituted piperidines.
Substitution: The purine base can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted piperidines, and various purine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
9-methyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-9H-purin-6-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-methyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-9H-purin-6-amine involves its interaction with specific molecular targets. The purine base can bind to nucleotide receptors, while the piperidine and thiolane moieties may interact with various enzymes and proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- **9-methyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-9H-purin-6-amine
- **this compound
- **this compound
Uniqueness
Compared to other similar compounds, this compound stands out due to its unique combination of a purine base, piperidine ring, and thiolane moiety
Properties
IUPAC Name |
9-methyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6S/c1-21-11-20-14-15(18-10-19-16(14)21)17-8-12-2-5-22(6-3-12)13-4-7-23-9-13/h10-13H,2-9H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPNPNDWALSGNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC3CCN(CC3)C4CCSC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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